
2-Undecylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecylacridine is an organic compound belonging to the acridine family, characterized by an acridine core substituted with an undecyl group at the second position. Acridines are known for their planar, tricyclic structure, which imparts significant biological activity. This compound, with its long alkyl chain, exhibits unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylacridine typically involves the alkylation of acridine. One common method is the Friedel-Crafts alkylation, where acridine is reacted with 1-bromoundecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Reaction Scheme:
Acridine+1-BromoundecaneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures a consistent supply of high-quality this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecylacridine undergoes several types of chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction of the acridine ring can yield dihydroacridine compounds.
Substitution: The undecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the undecyl group.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine compounds.
Substitution: Various substituted acridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Undecylacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable and vibrant coloration.
Mecanismo De Acción
The biological activity of 2-Undecylacridine is primarily due to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The undecyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and increasing its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound, lacking the undecyl group.
9-Aminoacridine: Known for its antiseptic properties.
Acriflavine: A mixture of acridine derivatives used as an antiseptic.
Uniqueness of 2-Undecylacridine
Compared to other acridine derivatives, this compound’s long alkyl chain imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it particularly useful in applications requiring membrane permeability and interaction with hydrophobic environments.
Propiedades
Número CAS |
137023-88-2 |
|---|---|
Fórmula molecular |
C24H31N |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-13-20-16-17-24-22(18-20)19-21-14-11-12-15-23(21)25-24/h11-12,14-19H,2-10,13H2,1H3 |
Clave InChI |
RYUBERMSNIQCAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)

![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
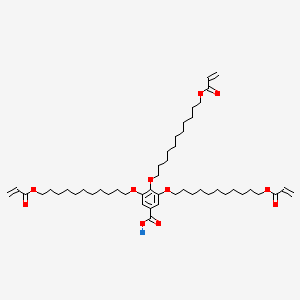
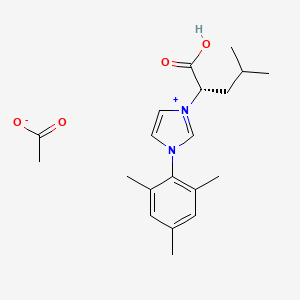

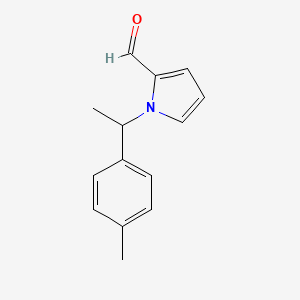
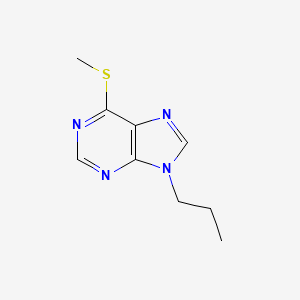

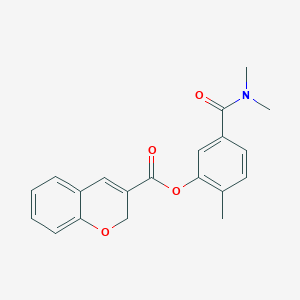
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
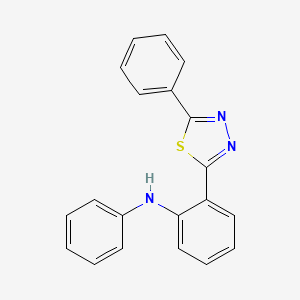
![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
